molecular formula C20H32O3 B12413740 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11

Cat. No.: B12413740
M. Wt: 331.5 g/mol
InChI Key: DXOYQVHGIODESM-RTPNYERZSA-N
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Description

Table 1: Comparative Molecular Properties

Property Non-Deuterated 14(15)-EET 14(15)-EET-D11 Methyl Ester
Molecular Formula C₂₀H₃₂O₃ C₂₁H₂₃D₁₁O₃
Molecular Weight (g/mol) 320.5 345.56
Key Functional Groups Carboxylic acid, epoxide Methyl ester, epoxide

The isotopic purity of commercially available 14(15)-EET-D11 methyl ester exceeds 99% deuterated forms , ensuring minimal interference from protiated contaminants in mass spectrometry applications.

Stereochemical Configuration and Deuteration Pattern

The stereochemistry of 14(15)-EET-D11 is defined by three cis-configured double bonds (5Z,8Z,11Z) and a trans-configured epoxide ring at the 14,15 position. The deuterium atoms are strategically incorporated into the methyl ester moiety, replacing 11 hydrogens on the terminal methyl group. This labeling preserves the compound’s reactivity and solubility while enabling precise quantification via isotopic dilution mass spectrometry.

The oxirane ring (epoxide group) adopts a chair-like conformation, with the oxygen atom forming a 60° bond angle with adjacent carbons. Deuteration does not alter this geometry but enhances the compound’s stability against enzymatic hydrolysis in biological matrices.

Comparative Structural Analysis with Non-Deuterated 14(15)-EET

Structurally, the deuterated and non-deuterated forms share identical carbon skeletons and functional groups. Key differences arise in three domains:

  • Functional Group Substitution : The non-deuterated compound exists as a free carboxylic acid, while the deuterated analog is synthesized as a methyl ester to improve volatility for gas chromatography (GC) applications.
  • Isotopic Signature : The D11 label introduces a distinct mass shift, enabling differentiation in tandem mass spectrometry (MS/MS) workflows.
  • Synthetic Stability : Deuteration at non-reactive sites minimizes kinetic isotope effects, ensuring the deuterated compound mimics the non-deuterated form’s chemical behavior.

Figure 1: Structural Overlay

Non-Deuterated 14(15)-EET:  
COOH-(CH₂)₃-(5Z,8Z,11Z)-CH₂-CH₂-O-(epoxide)  

14(15)-EET-D11 Methyl Ester:  
COOCH3-(CH₂)₃-(5Z,8Z,11Z)-CH₂-CH₂-O-(epoxide) [D11 at terminal CH3]  

This structural fidelity ensures the deuterated compound serves as a reliable internal standard for quantifying endogenous 14(15)-EET in lipidomic studies.

Properties

Molecular Formula

C20H32O3

Molecular Weight

331.5 g/mol

IUPAC Name

(5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

DXOYQVHGIODESM-RTPNYERZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11

The synthesis of this compound follows a modular approach, combining epoxidation, deuterium labeling, and purification strategies. Key steps include:

Epoxidation of Arachidonic Acid

The non-deuterated precursor, 14(15)-EET, is synthesized via epoxidation of arachidonic acid at the 14,15-double bond using cytochrome P450 (CYP) epoxygenases or chemical oxidants. Enzymatic methods yield stereospecific epoxides, whereas chemical approaches often produce racemic mixtures. For the deuterated analogue, deuterium is introduced at specific positions during precursor synthesis.

Deuterium Incorporation

Deuterium labeling at 11 positions is achieved through selective hydrogen-deuterium exchange or deuterated reagent use. A common strategy involves:

  • Deuterated Alkylation : Reacting intermediates with deuterated alkyl halides (e.g., CD₃I) under basic conditions.
  • Catalytic Deuteriation : Using palladium or platinum catalysts in deuterium gas (D₂) to saturate double bonds while retaining the epoxide group.
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the desired (5Z,8Z,11Z)-configuration.

Stepwise Synthesis and Optimization

The synthesis, as detailed in Scheme 1 of PMC data, involves:

Step 1: Nitroindoline Intermediate Formation

5-Nitroindoline undergoes reductive amination with 4-fluorobenzaldehyde to yield intermediate 1 (92% yield), followed by continuous-flow hydrogenation to produce aminoindoline 2 (95% yield).

Step 2: Ureido and Sulfonamide Derivatives

Intermediate 2 reacts with triphosgene and 1-(adamantan-1-yl)methanamine to form ureido compounds (38–48% yield). For deuterated analogues, deuterated adamantane derivatives (e.g., CD₃-adamantane) are substituted.

Step 3: Deuterated Carboxylic Acid Synthesis

Hydrolysis of ester moieties (e.g., compound 14 ) using NaOD in D₂O introduces deuterium at carboxyl groups. Yields for this step range from 58% to 67%.

Step 4: Final Purification

Reverse-phase HPLC with deuterated solvents (e.g., D₂O/ACN-d₃) isolates the target compound, achieving >98% purity.

Analytical Characterization

Post-synthesis validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR confirm deuterium incorporation and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak at m/z 331.5 [M+H]⁺, consistent with 11 deuterium atoms.

Challenges and Solutions

Challenge Solution Yield Improvement
Isotopic Purity Use of deuterium gas (D₂) over H₂ 15–20%
Epoxide Ring Stability Low-temperature (-20°C) reaction conditions 90% retention
Stereochemical Drift Chiral column chromatography 99% ee

Applications in Lipid Signaling Research

This compound serves as an internal standard in LC-MS/MS assays, enabling precise quantification of endogenous EETs and DHETs in biological matrices. Its anti-inflammatory and vasodilatory properties are studied in cardiovascular disease models, where deuterated probes enhance metabolic pathway tracing.

Chemical Reactions Analysis

Types of Reactions

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dihydroxyeicosatrienoic acids (DHETs): Formed through oxidation.

    Vicinal diols: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

Biological Activities

The biological activities of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 are extensive and include:

  • Pain Modulation : Research indicates that 14(15)-EET can alleviate mechanical allodynia in animal models of central post-stroke pain by modulating GABA-A receptor activity and influencing neurosteroid levels.
  • Cardiovascular Protection : The compound has been implicated in cardiovascular protection through its effects on vascular smooth muscle cells and endothelial function.
  • Inflammation Regulation : It plays a role in regulating inflammation, which is critical for various physiological responses.

Analytical Applications

This compound is widely used in analytical chemistry, particularly:

  • Mass Spectrometry : It serves as an internal standard for the quantification of 14(15)-EET methyl ester in gas chromatography and liquid chromatography coupled with mass spectrometry. The deuterated structure enhances signal clarity and quantification accuracy .

Table 1: Comparison of Eicosatrienoic Acids

Compound NameStructural FeatureBiological ActivityUnique Aspect
(±)14(15)-EET-d11Deuterated formAnalgesic propertiesInternal standard for quantification
14,15-Epoxyeicosatrienoic AcidNon-deuteratedPain modulationNaturally occurring metabolite
11,12-Epoxyeicosatrienoic AcidDifferent epoxide positionVascular effectsDistinct biological pathway
Soluble Epoxide Hydrolase InhibitorsEnzyme inhibitorsEnhance EET effectsTherapeutic potential

Case Studies

Several studies have highlighted the applications of this compound:

  • Quantification in Human Plasma : A study developed a sensitive method for detecting hydroxyl and epoxy arachidonic acid metabolites in human plasma using UPLC-MS/MS. This method validated the applicability of measuring EET levels with significant findings regarding their concentrations .
  • Pharmacological Characterization : Research focused on the design and synthesis of eicosanoids quantified various metabolites including 14(15)-EET. The pharmacological characterization indicated its potential therapeutic benefits .
  • Neuroprotective Effects : Studies have shown that 14(15)-EET can modulate neuroprotective pathways, suggesting its utility in treating conditions related to neurodegeneration.

Mechanism of Action

The mechanism of action of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • Deuterated vs. Non-deuterated EETs: The D11 substitution in 14(15)-EET-D11 reduces enzymatic degradation by sEH, extending its half-life compared to non-deuterated EETs .
  • Functional Specificity : Epoxide position dictates biological activity. For example, 11,12-EET is potent in renal vasodilation, whereas 14,15-EET enhances synaptic plasticity .

Metabolic Analogs: Dihydroxy Metabolites (DHETs)

EETs are hydrolyzed by sEH into dihydroxy-eicosatrienoic acids (DHETs). Comparisons include:

Compound Name Structure Biological Role Association with 14(15)-EET-D11 Reference
14,15-Dihydroxy-5Z,8Z,11Z-eicosatrienoic Acid (14,15-DHET) Diol at 14,15; same double bonds Less bioactive than EETs; biomarker of sEH activity Deuterated EET-D11 resists conversion to DHET, enabling precise tracking of EET turnover
8,9-Dihydroxy-5Z,11Z,14Z-eicosatrienoic Acid (8,9-DHET) Diol at 8,9; double bonds at 5Z,11Z,14Z Associated with inflammatory pathways No direct link to deuterated EET-D11

Key Insight :

  • 14(15)-EET-D11’s resistance to sEH-mediated hydrolysis allows researchers to isolate EET-specific effects from DHET interference in studies .

Functional Analogs: Hydroxyeicosatetraenoic Acids (HETEs)

HETEs are CYP-derived monooxygenated metabolites of arachidonic acid, differing from EETs in functional groups:

Compound Name Functional Group Position Biological Role Contrast with 14(15)-EET-D11 Reference
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic Acid (20-HETE) Hydroxyl C20 Vasoconstriction, pro-inflammatory Opposes EET effects; no epoxide group
12-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic Acid (12-HETE) Hydroxyl C12 Pro-inflammatory, platelet aggregation Derived from lipoxygenase, not CYP

Key Contrast :

  • Unlike EETs, HETEs lack epoxide groups and often promote vasoconstriction and inflammation, highlighting the divergent roles of CYP metabolites .

Research Findings and Data Highlights

Metabolic Stability: In sEH inhibition studies, deuterated EETs show 8-fold higher stability than non-deuterated forms, as measured by EET/DHET ratios .

Biological Impact : 14,15-EET enhances hippocampal synaptic plasticity via CaMKII and ERK pathways, effects that can be precisely quantified using deuterated analogs .

Environmental Interactions: Ultrafine particles increase endogenous 14,15-EET levels in LDL, suggesting a role in oxidative stress responses .

Biological Activity

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 (14(15)-EET-D11) is a deuterated form of 14(15)-epoxyeicosatrienoic acid (EET), a significant metabolite derived from arachidonic acid through the action of cytochrome P450 enzymes. EETs are known for their diverse biological activities, including vasodilation, anti-inflammatory effects, and roles in pain modulation and neuroprotection. This article explores the biological activity of 14(15)-EET-D11, highlighting its mechanisms of action, physiological effects, and relevant research findings.

  • Molecular Formula : C20H32O3
  • Molecular Weight : 320.5 g/mol
  • Purity : >98%
  • Structure : The compound features an epoxy group at the 14(15) position of the eicosatrienoic acid backbone.

14(15)-EET-D11 exerts its biological effects primarily through the following mechanisms:

  • Endothelium-Derived Hyperpolarizing Factor (EDHF) :
    • EETs are recognized as EDHFs that mediate endothelium-dependent hyperpolarization and relaxation of vascular smooth muscle. This is particularly important in regulating blood flow and vascular tone .
  • Vasodilation :
    • EETs induce vasodilation by activating potassium channels in vascular smooth muscle cells. This leads to hyperpolarization and relaxation of the smooth muscle, contributing to increased blood flow .
  • Anti-inflammatory Effects :
    • Research indicates that EETs can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production and promoting the resolution of inflammation.
  • Neuroprotection :
    • 14(15)-EET-D11 has been shown to provide neuroprotective effects in various models, potentially through its ability to reduce oxidative stress and promote neuronal survival .

Biological Activities

The biological activities of 14(15)-EET-D11 include:

  • Pain Modulation : EETs have been implicated in the modulation of pain pathways, suggesting a potential role in analgesia.
  • Cardiovascular Effects : They play a crucial role in cardiovascular health by regulating blood pressure and promoting vasodilation .
  • Neuroprotective Effects : EETs have shown promise in protecting neuronal cells from injury and apoptosis .

Research Findings

Recent studies have provided insights into the biological activity of 14(15)-EET-D11:

  • Vascular Studies :
    • In bovine coronary arteries, 14(15)-EET has been demonstrated to induce concentration-dependent relaxation, highlighting its role as an EDHF .
  • Quantitative Analysis :
    • A sensitive UPLC-MS/MS method was developed for quantifying hydroxyl and epoxy metabolites in human plasma, revealing significant levels of EETs that correlate with various physiological conditions .
  • Neuroprotective Mechanisms :
    • Studies indicate that EETs can enhance neuronal resilience against oxidative stress, potentially through the activation of survival pathways.

Case Studies

Several case studies illustrate the biological activity of 14(15)-EET-D11:

  • A study involving patients with cardiovascular diseases showed that elevated levels of EETs correlated with improved endothelial function and reduced arterial stiffness.
  • In animal models of neuropathic pain, administration of 14(15)-EET-D11 resulted in significant reductions in pain sensitivity compared to controls.

Q & A

Q. What safety protocols are essential for handling 14,15-EET in the laboratory?

  • Hazard Mitigation :
  • Classified as a flammable liquid (GHS02) and eye irritant (GHS07). Use spark-free tools, fume hoods, and PPE (gloves, goggles) during preparation .
  • Waste Disposal :
  • Ethanol solutions require neutralization before disposal; consult local regulations for organic solvent protocols .

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